REACTION_CXSMILES
|
[N:1]1([C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[S:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:17][CH2:18][CH2:19][CH2:20][N:21]1[C:30](=[O:31])[CH2:29][C:24]2([CH2:28][CH2:27][CH2:26][CH2:25]2)[CH2:23][C:22]1=[O:32].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[S:9]1[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:7]([N:1]2[CH2:6][CH2:5][N:4]([CH2:17][CH2:18][CH2:19][CH2:20][N:21]3[C:22](=[O:32])[CH2:23][C:24]4([CH2:28][CH2:27][CH2:26][CH2:25]4)[CH2:29][C:30]3=[O:31])[CH2:3][CH2:2]2)=[N:8]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=NSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCN1C(CC2(CCCC2)CC1=O)=O
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a period of 20 hr
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo and residual material
|
Type
|
FILTRATION
|
Details
|
of chloroform which is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with ether
|
Type
|
CUSTOM
|
Details
|
refrigerated and resulting solid
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
This material crystallized from acetonitrile (
|
Type
|
CUSTOM
|
Details
|
affords a first crop 25.1 g, m.p. 120°-124° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Name
|
|
Type
|
product
|
Smiles
|
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN2C(CC1(CCCC1)CC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |